L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Overview
Description
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic derivative of L-Menthol, a naturally occurring compound found in peppermint oil. This compound is known for its cooling and soothing properties, making it a valuable ingredient in various pharmaceutical and cosmetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate typically involves the esterification of L-Menthol with acetic anhydride, followed by the formation of the oxathiolane ring. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and ring formation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of menthone or menthyl aldehyde.
Reduction: Formation of menthol.
Substitution: Formation of various substituted menthol derivatives.
Scientific Research Applications
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular signaling pathways and ion channels.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of cooling agents, flavorings, and fragrances.
Mechanism of Action
The compound exerts its effects primarily through the activation of transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors. This activation induces a cooling sensation by modulating calcium ion influx in sensory neurons. Additionally, the compound may interact with other molecular targets, such as kappa-opioid receptors, to produce analgesic effects.
Comparison with Similar Compounds
Similar Compounds
L-Menthol: The parent compound, known for its cooling and soothing properties.
D-Menthol: An enantiomer of L-Menthol with similar properties but different stereochemistry.
Menthyl Acetate: An ester of menthol with a fruity aroma, used in flavorings and fragrances.
Uniqueness
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is unique due to its oxathiolane ring structure, which imparts distinct chemical and biological properties. This structural modification enhances its stability and bioavailability, making it a valuable compound for various applications.
Biological Activity
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, also known as (2R,5R)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
- Molecular Formula : CHOS
- Molecular Weight : 330.44 g/mol
- CAS Number : 147027-09-6
The compound features a complex structure that includes a menthol moiety and an oxathiolane ring, which contributes to its biological activity.
This compound is primarily studied in relation to its role as an intermediate in the synthesis of antiviral drugs like Emtricitabine. Its structural similarity to other nucleoside analogs suggests potential interactions with viral enzymes, particularly reverse transcriptase, which could inhibit viral replication.
Key Mechanisms:
- Inhibition of Viral Enzymes : The compound may act as a competitive inhibitor for enzymes involved in viral replication.
- Cytotoxic Effects : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.
Antiviral Activity
Research indicates that this compound has antiviral properties, particularly against HIV. It is structurally related to Emtricitabine, a well-known antiretroviral medication.
Study | Findings |
---|---|
Chang et al. (1992) | Demonstrated that derivatives exhibit significant inhibition of HIV reverse transcriptase. |
Clinical Trials | Ongoing studies assess the efficacy of compounds related to this structure in HIV treatment protocols. |
Cytotoxicity
Studies have shown that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines.
Cell Line | IC Value (µM) |
---|---|
K562 (Leukemia) | 8.5 - 14.9 |
HeLa (Cervical Cancer) | 8.9 - 15.1 |
MDA-MB-361 (Breast Cancer) | 12.7 - 25.6 |
These results indicate a promising avenue for further research into its use as an anticancer agent.
Case Study 1: Antiviral Efficacy
In a study focusing on the synthesis of Emtricitabine, this compound was identified as a critical intermediate. The study highlighted its role in enhancing the yield and purity of the final antiviral product through optimized synthetic pathways .
Case Study 2: Cancer Cell Line Testing
A series of synthesized derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications to the oxathiolane structure significantly enhanced cytotoxic activity while maintaining selectivity towards malignant cells over normal cells .
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-UHKOUBLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121226 | |
Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701121226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200396-20-9 | |
Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200396-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701121226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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